Benzoyltrimethylgermane

描述

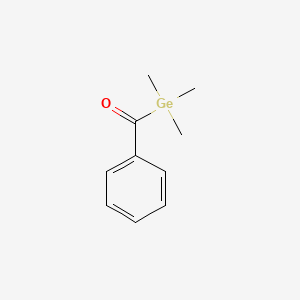

Benzoyltrimethylgermane (BTMGe) is an organogermanium compound with the chemical formula $ \text{C}{10}\text{H}{14}\text{OGe} $. It belongs to the class of acylgermanes, characterized by a germanium atom bonded to an acyl group and alkyl substituents. BTMGe was first synthesized in the 1960s via hydrolysis of germyldithianes or reactions of acyl chlorides with germyllithium reagents .

属性

分子式 |

C10H14GeO |

|---|---|

分子量 |

222.85 g/mol |

IUPAC 名称 |

phenyl(trimethylgermyl)methanone |

InChI |

InChI=1S/C10H14GeO/c1-11(2,3)10(12)9-7-5-4-6-8-9/h4-8H,1-3H3 |

InChI 键 |

JVCXFJJANZMOCM-UHFFFAOYSA-N |

规范 SMILES |

C[Ge](C)(C)C(=O)C1=CC=CC=C1 |

同义词 |

enzoyltrimethylgermane BTMGe cpd |

产品来源 |

United States |

相似化合物的比较

Other Acylgermanes

Acylgermanes share a germanium core but differ in acyl/alkyl substitution, impacting their reactivity and absorption profiles.

Synthetic Yields : BTMGe derivatives like 3g and 3d are synthesized in 69–75% yields via palladium or rhodium catalysis, demonstrating the adaptability of acylgermanes in directed C–H functionalization .

Acylphosphine Oxides (APOs)

APOs like TPO (2,4,6-trimethylbenzoyl-diphenylphosphine oxide) and BAPO (bisacylphosphine oxide) are benchmark Type-I PIs.

Mechanistic Insight : The n→π* transition in BTMGe causes a 30 nm red shift compared to TPO, enabling visible light activation . Germyl radicals exhibit faster initiation kinetics, reducing curing time in dental composites .

Traditional Photoinitiators

- Camphorquinone (CQ): Requires amine co-initiators (e.g., EMBO) and UV light, but suffers from amine deactivation in acidic resins. BTMGe eliminates amine dependency, enhancing compatibility with acidic monomers .

- Benzophenone (BP): Type-II PI requiring hydrogen donors; less efficient than BTMGe in thick composites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。